N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

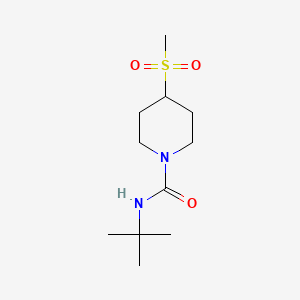

N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a piperidine derivative characterized by a tert-butyl carboxamide group at the 1-position and a methylsulfonyl substituent at the 4-position of the piperidine ring (Figure 1).

Properties

IUPAC Name |

N-tert-butyl-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-11(2,3)12-10(14)13-7-5-9(6-8-13)17(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBILHRRCOBMTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine or ammonia source.

Industrial Production Methods

Industrial production of N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been explored for its potential as a therapeutic agent. It serves as an intermediate in the synthesis of beta-lactamase inhibitors, which are crucial for combating antibiotic resistance. For instance, compounds derived from this structure have shown efficacy against bacterial infections when used alongside beta-lactam antibiotics .

Research indicates that this compound may exhibit enzyme inhibition properties. It has been investigated as a potential inhibitor of the MenA enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis, showing promising activity with IC50 values ranging from 13 to 22 μM . This suggests its potential utility in developing new treatments for tuberculosis.

Chemical Modulation

The compound has been utilized in studies focusing on the modulation of biological pathways. For example, it has been assessed for its ability to inhibit the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. Structural modifications of related compounds have demonstrated significant anti-inflammatory effects by reducing IL-1β release in macrophages .

Data Tables

Case Study 1: Beta-Lactamase Inhibition

A study highlighted the synthesis of derivatives from N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide that effectively inhibited beta-lactamase enzymes. These derivatives were tested alongside standard antibiotics, demonstrating enhanced efficacy against resistant bacterial strains.

Case Study 2: Tuberculosis Treatment

In a pharmacokinetic study, compounds based on N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide were shown to significantly reduce Mycobacterium tuberculosis load in infected models when used in combination therapy. The results indicated improved drug disposition and synergy with existing treatments, marking a promising strategy for tuberculosis management .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically involve the formation of stable complexes with the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 4-position of the piperidine ring and modifications to the carboxamide group. A comparative analysis is provided below:

Note: The exact molecular formula and weight for the target compound are inferred from structural analogs in the evidence.

Key Observations:

- Electron Effects: The methylsulfonyl group in the target compound is more electron-withdrawing than the phenyl (4PP-11) or tert-butylphenyl (4PP-7) groups, which may reduce basicity of the piperidine nitrogen and enhance metabolic stability .

- Hydrogen Bonding: Sulfonamide-containing analogs (e.g., and ) introduce additional hydrogen-bonding sites, which could improve target affinity but reduce membrane permeability .

Physicochemical Properties

- Lipophilicity: The methylsulfonyl group likely increases polarity compared to aryl substituents (e.g., 4PP-7, 4PP-11), reducing logP and improving aqueous solubility .

- Stability: Methylsulfonyl groups are chemically stable under physiological conditions, unlike sulfonamides, which may undergo enzymatic hydrolysis .

Biological Activity

N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperidine ring : A six-membered nitrogen-containing ring that enhances solubility and bioavailability.

- Methylsulfonyl group : This functional group is known for its ability to modulate biological activity through interactions with various enzymes and receptors.

- Tert-butyl group : This bulky substituent can influence the lipophilicity and steric properties of the molecule.

N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been shown to inhibit the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Inhibition of this pathway can reduce inflammation and has implications for treating various inflammatory diseases.

Key Mechanisms:

- Inhibition of IL-1β Release : The compound has been reported to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

- Prevention of Pyroptosis : It also prevents pyroptotic cell death, a form of programmed cell death associated with inflammation, suggesting a dual mechanism of action .

Efficacy Studies

Recent studies have evaluated the biological activity of N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide through various assays:

| Study | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|---|

| Study 1 | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Study 2 | 50 | 20.3 ± 1.3 | 39.2 ± 6.6 |

These results indicate that the compound exhibits significant inhibitory effects on both IL-1β release and pyroptosis at varying concentrations, supporting its role as a potential therapeutic agent in inflammatory conditions .

Case Studies

In a specific case study involving macrophage cell lines, N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide demonstrated:

- A reduction in inflammatory markers.

- Enhanced viability of cells exposed to inflammatory stimuli when treated with the compound.

This suggests that it may not only inhibit inflammation but also protect cells from inflammatory damage .

Potential Applications

Given its biological activity, N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide holds promise for several therapeutic applications:

- Anti-inflammatory Drugs : Targeting chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Neurological Disorders : Potentially beneficial in conditions where neuroinflammation is a contributing factor.

Q & A

Q. What are the recommended synthetic routes for introducing the methylsulfonyl group into piperidine-based carboxamides?

The methylsulfonyl group can be introduced via oxidation of a methylthio precursor. For example, OXONE® (potassium peroxymonosulfate) in aqueous solution effectively oxidizes methylthio-pyrimidine intermediates to methylsulfonyl derivatives under controlled conditions (e.g., 0.25 mmol OXONE in water, added dropwise to the substrate) . This method avoids harsh reagents and ensures compatibility with acid-sensitive tert-butyl carbamate protecting groups commonly used in piperidine derivatives.

Q. How can researchers confirm the structural integrity of N-(tert-butyl)-4-(methylsulfonyl)piperidine-1-carboxamide post-synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR spectra should show distinct signals for the tert-butyl group (~1.4 ppm for ), methylsulfonyl protons (as a singlet near 3.1 ppm), and piperidine ring carbons (e.g., 40–60 ppm in ) .

- Infrared Spectroscopy (IR): Stretching vibrations for the carboxamide (1650–1680 cm) and sulfonyl groups (1150–1300 cm) are critical markers .

- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and S within ±0.4% of theoretical values .

Q. What storage conditions ensure the stability of this compound?

Store under inert gas (e.g., nitrogen) at 2–8°C in a tightly sealed container to prevent hydrolysis of the carboxamide or tert-butyl groups. Avoid exposure to moisture and strong oxidizing agents, as sulfonyl groups may degrade under prolonged acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

Molecular docking tools like Glide (Schrödinger) enable precise modeling of ligand-receptor interactions. For example:

- Use the OPLS-AA force field to optimize ligand conformations on a receptor grid.

- Perform Monte Carlo sampling to refine poses, achieving <1 Å RMSD accuracy in ~50% of cases for similar piperidine derivatives .

- Prioritize binding affinity predictions for receptors like calcitonin gene-related peptide (CGRP), where piperidine carboxamides show antagonistic activity .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methylsulfonyl with sulfonamide or varying tert-butyl groups) to isolate contributions to potency. For example, analogs with 4-fluorophenylsulfonamide groups exhibit enhanced receptor selectivity due to electronegative effects .

- Kinetic Assays: Compare IC values under standardized conditions (e.g., cAMP inhibition assays for CGRP receptors) to control for assay variability .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalytic Optimization: Screen palladium catalysts for Buchwald-Hartwig couplings if aryl groups are introduced. For oxidation steps, use catalytic TEMPO with OXONE to reduce byproducts .

- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) for intermediates, followed by recrystallization in ethanol/water for final products .

Methodological Challenges and Solutions

7. Addressing low solubility in biological assays:

- Use co-solvents like DMSO (≤1% v/v) or formulate as a hydrochloride salt to improve aqueous solubility without disrupting receptor binding .

- For in vivo studies, employ lipid-based nanoemulsions or cyclodextrin complexes .

8. Validating target specificity in kinase inhibition studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.